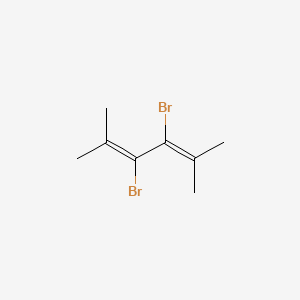
3,4-Dibromo-2,5-dimethylhexa-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-2,5-dimethylhexa-2,4-diene: is an organic compound with the molecular formula C8H12Br2 . It is a derivative of hexa-2,4-diene, where two bromine atoms are substituted at the 3rd and 4th positions, and two methyl groups are substituted at the 2nd and 5th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2,5-dimethylhexa-2,4-diene typically involves the bromination of 2,5-dimethylhexa-2,4-diene. The reaction is carried out by adding bromine (Br2) to the diene in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and bromine concentration to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Electrophilic Addition: The compound undergoes electrophilic addition reactions due to the presence of conjugated double bonds.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Bromine (Br2): Used for bromination reactions.
Hydrogen Bromide (HBr): Used for electrophilic addition reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products:
3-Bromo-2,5-dimethylhexa-2,4-diene: Formed by the addition of HBr.
Oxidized derivatives: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying electrophilic addition and substitution reactions.
Biology and Medicine:
Potential Drug Development: Investigated for its potential use in the development of new pharmaceuticals due to its unique structure.
Industry:
Polymer Production: Used in the production of specialty polymers and materials.
Chemical Manufacturing: Employed in the synthesis of various chemical products.
Mecanismo De Acción
Electrophilic Addition Mechanism: The compound undergoes electrophilic addition reactions where the bromine atoms act as electrophiles, attacking the conjugated double bonds. This results in the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to form the final product .
Molecular Targets and Pathways: The primary molecular targets are the conjugated double bonds, which are highly reactive towards electrophiles. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack .
Comparación Con Compuestos Similares
3,4-Dichloro-2,5-dimethylhexa-2,4-diene: Similar structure but with chlorine atoms instead of bromine.
2,5-Dimethylhexa-2,4-diene: The parent compound without halogen substitution.
Uniqueness: 3,4-Dibromo-2,5-dimethylhexa-2,4-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and unsubstituted analogs. The bromine atoms make the compound more reactive towards nucleophiles and electrophiles, enabling a wider range of chemical transformations .
Propiedades
Número CAS |
88919-69-1 |
|---|---|
Fórmula molecular |
C8H12Br2 |
Peso molecular |
267.99 g/mol |
Nombre IUPAC |
3,4-dibromo-2,5-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H12Br2/c1-5(2)7(9)8(10)6(3)4/h1-4H3 |
Clave InChI |
LJJNVNJVHUIEPS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=C(C)C)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



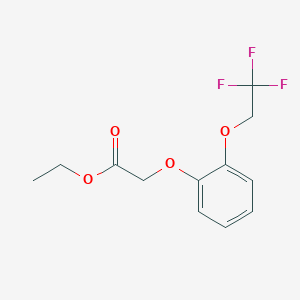
![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
![(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B14148945.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)

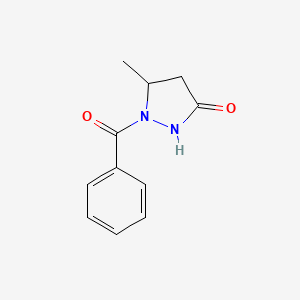

![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)
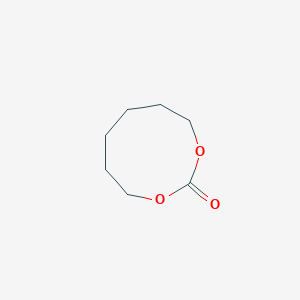
![4-methyl-N'-[(E)-quinoxalin-6-ylmethylidene]benzenesulfonohydrazide](/img/structure/B14148979.png)
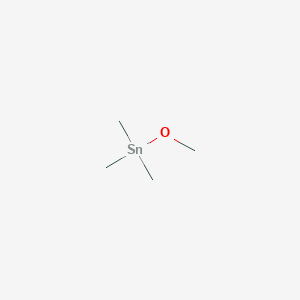
![N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B14148985.png)
